molecular formula C14H22OS B14698920 Phenol, 2-(octylthio)- CAS No. 24312-55-8

Phenol, 2-(octylthio)-

Cat. No.: B14698920
CAS No.: 24312-55-8
M. Wt: 238.39 g/mol
InChI Key: FFHGLCVEPGJHPZ-UHFFFAOYSA-N
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Description

Phenol, 2-(octylthio)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group In this specific compound, an octylthio group (-S-C8H17) is attached to the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-(octylthio)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylthiol. The reaction typically requires a strong base, such as sodium hydroxide (NaOH), to deprotonate the thiol and facilitate the substitution reaction .

Industrial Production Methods

Industrial production of phenol, 2-(octylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, controlled reaction conditions, and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(octylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenol, 2-(octylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of phenol, 2-(octylthio)- involves its interaction with molecular targets through its phenolic and thioether groups. The phenolic group can participate in hydrogen bonding and electrophilic interactions, while the thioether group can undergo oxidation-reduction reactions. These interactions can modulate various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

24312-55-8

Molecular Formula

C14H22OS

Molecular Weight

238.39 g/mol

IUPAC Name

2-octylsulfanylphenol

InChI

InChI=1S/C14H22OS/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11,15H,2-6,9,12H2,1H3

InChI Key

FFHGLCVEPGJHPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC=CC=C1O

Origin of Product

United States

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